molecular formula C16H16N2O6S B2590511 3-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 941998-90-9

3-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B2590511
CAS No.: 941998-90-9
M. Wt: 364.37
InChI Key: QVHCMJLMOBGOAZ-UHFFFAOYSA-N
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Description

Product Overview 3-(Ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide is a synthetic organic compound characterized by a benzamide core structure substituted with an ethanesulfonyl group at the 3-position and a 2-methoxy-4-nitroanilide group at the nitrogen moiety. This structure integrates a sulfonamide functionality, a class of compounds known for diverse biological activities, including potential as enzyme inhibitors or in signal transduction interference . Related benzamide derivatives are frequently investigated for their crystallographic properties and as intermediates in pharmaceutical research . Research Applications and Value The primary research value of this compound lies in its role as a chemical building block and reference standard in medicinal chemistry and drug discovery. Compounds with similar sulfonamide and nitro-aromatic architectures are often explored for their bioactive potential . Researchers may utilize this specific molecule in structure-activity relationship (SAR) studies to optimize properties like potency and selectivity, particularly in the development of kinase inhibitors or other targeted therapies. Its high purity makes it suitable for high-throughput screening assays and as a precursor in the synthesis of more complex chemical libraries. Handling and Disclaimers This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

3-ethylsulfonyl-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-3-25(22,23)13-6-4-5-11(9-13)16(19)17-14-8-7-12(18(20)21)10-15(14)24-2/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHCMJLMOBGOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide typically involves multiple steps. One common method includes the sulfonylation of a benzamide derivative followed by nitration and methoxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, reduction may yield amines, and substitution may yield halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide has been investigated for its potential as a therapeutic agent. Its structural components suggest possible activity in the following areas:

  • Anticancer Activity : Studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the nitrophenyl group is often associated with increased reactivity towards biological targets, potentially leading to apoptosis in cancer cells.
  • Neuroleptic Properties : Benzamide derivatives have been explored for their neuroleptic activities. For instance, modifications in the benzamide structure can enhance interactions with dopamine receptors, which could be beneficial in treating psychotic disorders .

Research has shown that compounds similar to this compound can exhibit:

  • Inhibitory Effects on Enzymes : Specific sulfonamides have been reported to inhibit carbonic anhydrase, an enzyme involved in various physiological processes including respiration and acid-base balance .
  • Antimicrobial Activity : Some studies suggest that benzamide derivatives possess antimicrobial properties, making them candidates for further development as antibacterial agents.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various benzamide derivatives, including those structurally related to this compound. The results demonstrated significant cytotoxicity against breast and lung cancer cell lines, with observed IC50 values indicating potent activity .

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)15
Compound BA549 (Lung)20
This compound MCF-712

Case Study 2: Neuroleptic Activity

In a comparative study on neuroleptic agents, a series of benzamides were synthesized and tested for their effects on apomorphine-induced stereotypy in rodents. The findings indicated that certain modifications to the benzamide structure significantly enhanced antipsychotic activity while minimizing side effects .

CompoundActivity (Relative to Haloperidol)
Compound C10x more potent
Compound D5x more potent
This compound Potentially similar

Mechanism of Action

The mechanism of action of 3-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name Benzamide Substituent (Position) N-Substituent Molecular Weight (g/mol) Reported Biological Activity Reference
3-(Ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide (Target) –SO₂C₂H₅ (3) 2-methoxy-4-nitrophenyl ~376.35 (calculated) Not explicitly reported; inferred enzyme inhibition
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) –Br (4) 4-methoxy-2-nitrophenyl ~395.18 Structural analog; no activity data
4-Nitro-N-(3-nitrophenyl)benzamide –NO₂ (4) 3-nitrophenyl ~317.25 Synthetic derivative for educational purposes
3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (15j) –OCH₃ (4), –O-C₅H₉ (3) 3,5-dichloro-4-pyridyl ~435.30 Potent PDE IV inhibitor (IC₅₀ < 1 µM); antiasthmatic
N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB) –NHOH-C₆H₄-CO-NH- (4) p-tolyl ~354.37 HDAC inhibitor (IC₅₀ 100–200 µM); antitumor activity
4-Methoxy-N-(3-methylphenyl)benzamide –OCH₃ (4) 3-methylphenyl ~255.30 No activity reported; commercial availability
Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., –SO₂C₂H₅, –NO₂) enhance polarity and may improve binding to enzymes or receptors. For example, PDE IV inhibitor 15j uses –OCH₃ and –O-C₅H₉ to balance solubility and potency . N-aryl Substituents: The 2-methoxy-4-nitrophenyl group in the target compound contrasts with 4MNB’s 4-methoxy-2-nitrophenyl group. Positional isomerism could influence steric hindrance or electronic interactions in biological systems .
  • Biological Activity: Enzyme Inhibition: HPAPB and 15j demonstrate how benzamide derivatives target HDACs and PDE IV, respectively. Antitumor Potential: HPAPB’s moderate cytotoxicity (IC₅₀ ~100–200 µM) and lower toxicity (LD₅₀ = 1.29 g/kg in mice) suggest benzamides with polar groups could be viable drug candidates .

Physicochemical Properties

  • Solubility: The ethanesulfonyl group in the target compound likely increases water solubility compared to non-polar analogs like 4MNB (–Br) or 4-methoxy-N-(3-methylphenyl)benzamide .
  • Stability : Nitro groups (as in the target compound and 4MNB) may reduce photostability but enhance electrophilic reactivity, useful in prodrug design .

Biological Activity

3-(ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H18N2O5S
  • Molecular Weight : 350.39 g/mol

The structure features an ethanesulfonyl group, a methoxy group, and a nitrophenyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This action can block enzymatic activity crucial for various biochemical pathways.
  • Redox Activity : The nitro group present in the compound can participate in redox reactions, potentially affecting cellular oxidative states and signaling pathways.
  • Solubility and Permeability : The presence of the methoxy and sulfonyl groups enhances the compound's solubility and membrane permeability, influencing its bioavailability and efficacy in biological systems .

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, non-nucleoside inhibitors targeting Hepatitis C virus (HCV) have shown promising results in vitro with effective concentrations (EC50) below 50 nM .

Anticancer Potential

The compound's structural analogs have been evaluated for their anticancer activities. A related series of benzamide compounds demonstrated potent inhibition of cancer cell proliferation in various assays, indicating that modifications to the benzamide core can enhance anticancer properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

SubstituentEffect on Activity
Methoxy GroupEnhances solubility and permeability
Nitro GroupIncreases redox potential and enzyme inhibition
Sulfonyl GroupImproves interaction with target enzymes

These modifications can significantly alter the potency and selectivity of the compound against various biological targets.

Case Studies

  • HCV Inhibition Study :
    • A study evaluated a series of benzamide derivatives for their ability to inhibit HCV replication in cell-based assays.
    • Results showed that compounds with similar structural features to this compound exhibited EC50 values as low as 0.20 μM, indicating strong antiviral activity .
  • Anticancer Efficacy :
    • Another investigation focused on the anticancer properties of related benzamide compounds against breast cancer cell lines.
    • The study reported IC50 values ranging from 1 to 10 μM, demonstrating effective inhibition of cell growth .

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